molecular formula C12H9Cl2NO B13986966 2-(2,3-Dichlorophenyl)pyridine-4-methanol

2-(2,3-Dichlorophenyl)pyridine-4-methanol

Cat. No.: B13986966
M. Wt: 254.11 g/mol
InChI Key: YNTNBDNEZSUKKQ-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)pyridine-4-methanol is a chemical compound with the molecular formula C12H9Cl2NO It is a derivative of pyridine and is characterized by the presence of two chlorine atoms on the phenyl ring and a hydroxymethyl group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorophenyl)pyridine-4-methanol typically involves the reaction of 2,3-dichlorobenzaldehyde with 4-pyridinemethanol in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further optimize the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenyl)pyridine-4-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 2-(2,3-Dichlorophenyl)pyridine-4-carboxylic acid or 2-(2,3-Dichlorophenyl)pyridine-4-carbaldehyde.

    Reduction: this compound or 2-(2,3-Dichlorophenyl)pyridine-4-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,3-Dichlorophenyl)pyridine-4-methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenyl)pyridine-4-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the activity of the proprotein convertase furin through an induced-fit mechanism. This involves the binding of the compound to the active site of furin, causing a conformational change that inhibits its enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)pyridine-4-methanol
  • 2-(3,4-Dichlorophenyl)pyridine-4-methanol
  • 2-(2,3-Dichlorophenyl)pyridine-3-methanol

Uniqueness

2-(2,3-Dichlorophenyl)pyridine-4-methanol is unique due to the specific positioning of the chlorine atoms on the phenyl ring and the hydroxymethyl group on the pyridine ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H9Cl2NO

Molecular Weight

254.11 g/mol

IUPAC Name

[2-(2,3-dichlorophenyl)pyridin-4-yl]methanol

InChI

InChI=1S/C12H9Cl2NO/c13-10-3-1-2-9(12(10)14)11-6-8(7-16)4-5-15-11/h1-6,16H,7H2

InChI Key

YNTNBDNEZSUKKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NC=CC(=C2)CO

Origin of Product

United States

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